

(+)-SHIN1: A Technical Guide to Target Engagement and Validation

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Compound of Interest

Compound Name: (+)-SHIN1

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This document provides a comprehensive technical overview of the small molecule inhibitor **(+)-SHIN1**, also known as RZ-2994. It details its mechanism of action, target engagement, and the experimental methodologies used for its validation. **(+)-SHIN1** is a potent and selective dual inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2), key enzymes in one-carbon (1C) metabolism.^{[1][2][3][4][5]} Understanding the engagement of **(+)-SHIN1** with its targets is crucial for its application as a chemical probe in cancer biology and for the development of novel therapeutics targeting metabolic pathways.

Mechanism of Action and Target Engagement

(+)-SHIN1 is the active enantiomer of SHIN1 and exerts its biological effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.^[2] These enzymes are critical for cellular proliferation as they catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).^[6] CH₂-THF is a vital one-carbon donor for the biosynthesis of essential biomolecules, including purines and thymidylate, which are necessary for DNA synthesis and repair.^[2] By blocking both SHMT1 and SHMT2, **(+)-SHIN1** effectively depletes the cellular pool of one-carbon units, leading to cell growth inhibition.^[2]

Biochemical Activity

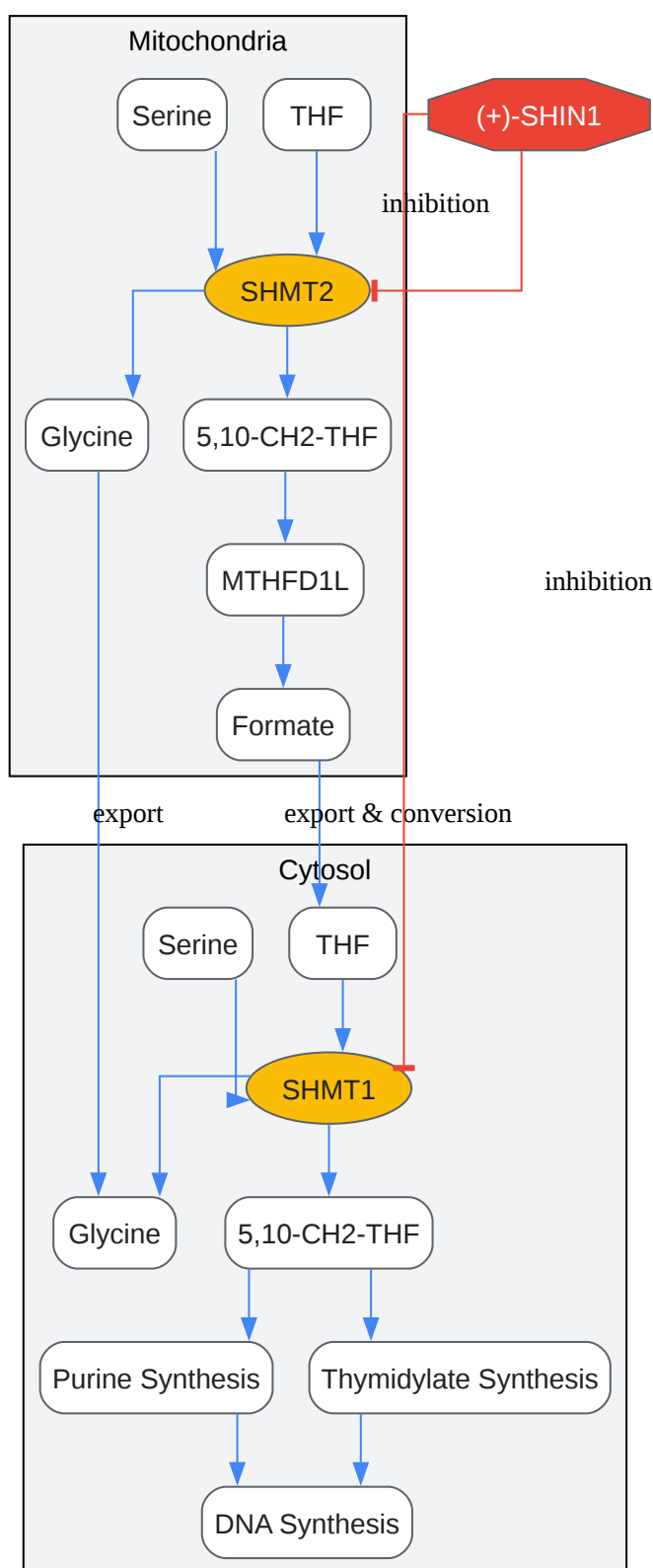
(+)-SHIN1 demonstrates high potency against both human SHMT isoforms in biochemical assays. The compound was developed from a pyrazolopyran scaffold and optimized to achieve nanomolar inhibition.[\[2\]](#)[\[4\]](#)

Target	IC50 (nM)	Assay Type
Human SHMT1	5	In vitro enzymatic assay
Human SHMT2	13	In vitro enzymatic assay

Table 1: Summary of the in vitro biochemical inhibitory activity of (+)-SHIN1 against human SHMT1 and SHMT2.[\[1\]](#)
[\[3\]](#)[\[5\]](#)[\[7\]](#)

One-Carbon Metabolism Signaling Pathway

The inhibition of SHMT1 and SHMT2 by **(+)-SHIN1** disrupts the folate cycle, a critical component of one-carbon metabolism. This leads to a reduction in the downstream products essential for cell proliferation.



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Caption: Inhibition of SHMT1/2 by **(+)-SHIN1** disrupts one-carbon metabolism.

Target Validation Methodologies

Extensive validation has confirmed that the anti-proliferative effects of **(+)-SHIN1** are due to its on-target inhibition of SHMT1 and SHMT2. A combination of cellular assays, genetic approaches, metabolomics, and rescue experiments has been employed.

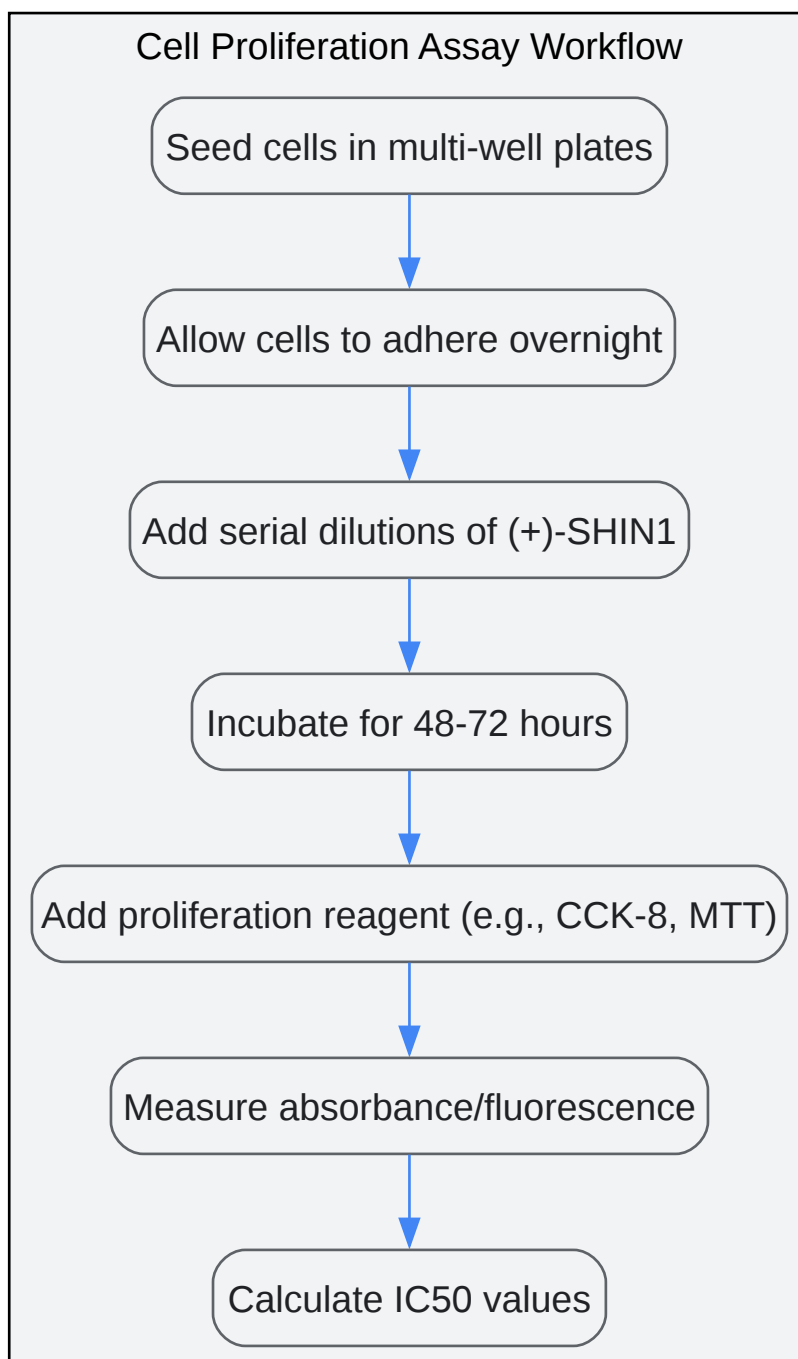
Cellular Proliferation Assays

The most direct method to assess the functional consequence of SHMT inhibition is through cell growth assays. **(+)-SHIN1** has been shown to inhibit the proliferation of various cancer cell lines, with particular sensitivity observed in B-cell malignancies and cell lines with a genetic dependency on SHMT1.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Cell Line	Cancer Type	Genotype	IC50 (nM)
HCT-116	Colon Cancer	WT	870
HCT-116	Colon Cancer	SHMT1 Knockout	~870
HCT-116	Colon Cancer	SHMT2 Knockout	< 50
8988T	Pancreatic Cancer	Mitochondrial Folate Pathway Defect	< 100
T-ALL Cell Lines (Avg)	T-cell ALL	-	2,800
B-ALL Cell Lines (Avg)	B-cell ALL	-	4,400
AML Cell Lines (Avg)	Acute Myeloid Leukemia	-	8,100

Table 2: Cellular growth inhibition (IC50) of (+)-SHIN1 in various human cancer cell lines.[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[10\]](#)
[\[11\]](#)

The enhanced potency in SHMT2 knockout cells highlights the compound's potent activity against the cytosolic SHMT1 isoform.[2][4][8] Conversely, the similar sensitivity between wild-type and SHMT1 knockout cells suggests that mitochondrial SHMT2 inhibition is the primary driver of its effect in cells with intact mitochondrial function.[8]



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Caption: Workflow for a typical cell proliferation assay.

Genetic Validation

The use of CRISPR/Cas9-mediated gene knockout cell lines has been instrumental in validating the specificity of **(+)-SHIN1**. Comparing the metabolic phenotype of SHMT1/2 double-knockout cells with wild-type cells treated with **(+)-SHIN1** reveals a high degree of correlation.^[2] For instance, both genetic deletion and pharmacological inhibition lead to a blockage in the conversion of serine to glycine and a subsequent depletion of purine intermediates.^[2]

Metabolomic and Isotope Tracer Analysis

To confirm target engagement at a metabolic level, stable isotope tracing is employed. Cells are cultured with U-¹³C-serine, and the incorporation of the ¹³C label into downstream metabolites is measured by liquid chromatography-mass spectrometry (LC-MS).

Key findings from these experiments include:

- **Blocked Glycine Production:** In cells treated with **(+)-SHIN1**, the production of M+2 labeled glycine from ¹³C-serine is nearly completely blocked.^[2]
- **Depletion of Purine Intermediates:** Treatment with **(+)-SHIN1** leads to the accumulation of purine biosynthesis intermediates like AICAR, indicating a block in the one-carbon-dependent steps of purine synthesis.^[2]
- **Reduced Glutathione Levels:** Glycine is a component of the antioxidant tripeptide glutathione (GSH). **(+)-SHIN1** treatment depletes cellular GSH levels, particularly in cell lines sensitive to glycine availability.^{[2][4]}

These metabolic signatures are consistent with on-target SHMT inhibition and are not observed with the inactive (-)-SHIN1 enantiomer.^[2]

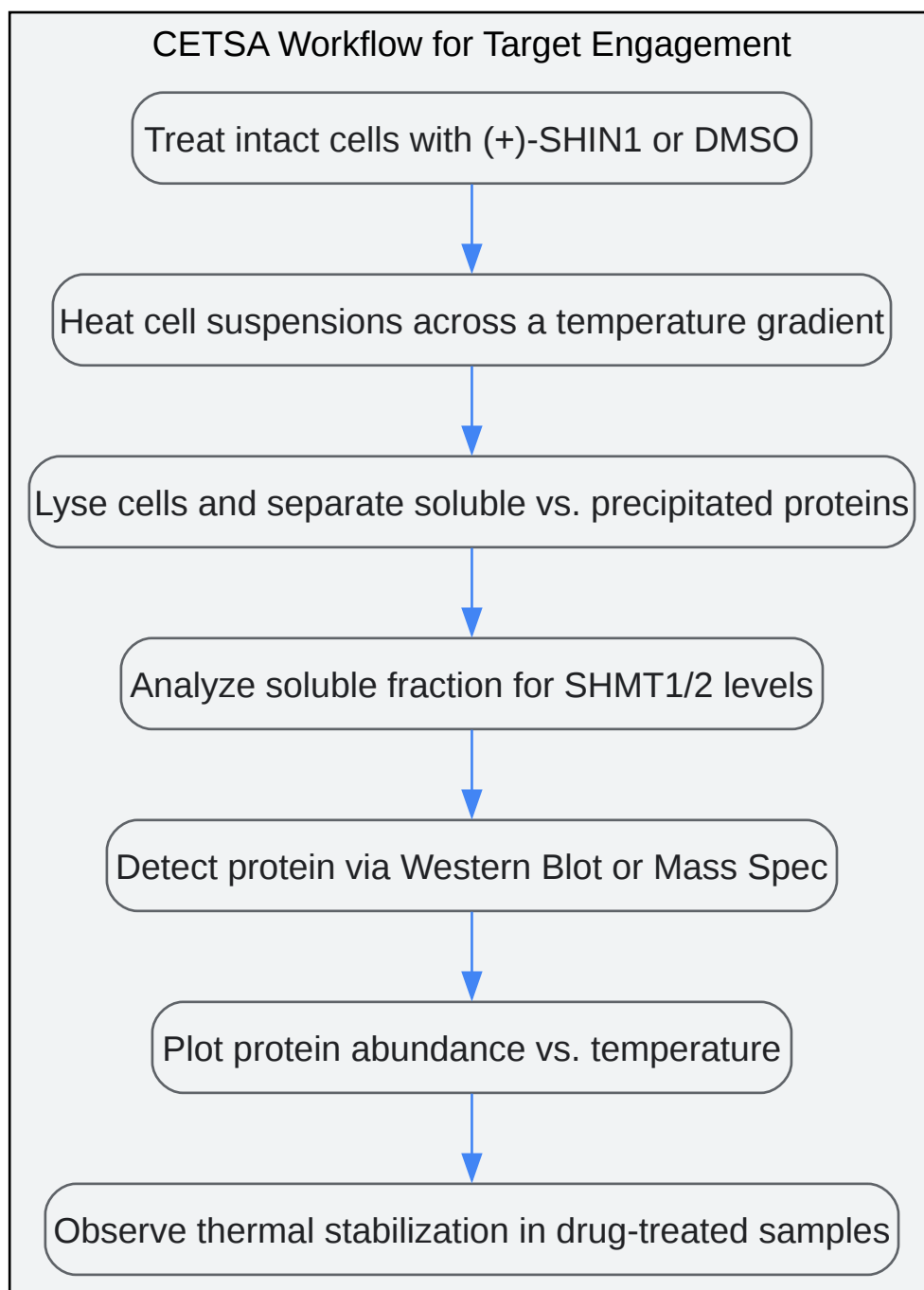
Rescue Experiments

A critical validation experiment involves rescuing the anti-proliferative effects of the inhibitor by supplying the downstream metabolites that have been depleted.

- **Formate Rescue:** The addition of formate, a source of one-carbon units, can rescue the cell growth inhibition caused by **(+)-SHIN1** in many cell lines.^[2] This confirms that the primary mechanism of action is the depletion of the one-carbon pool.
- **Glycine Requirement:** The formate rescue is dependent on the presence of glycine in the culture media, as SHMT inhibition blocks the cell's ability to synthesize its own glycine from serine.^{[2][4]}
- **Purine Rescue:** In some contexts, such as in diffuse large B-cell lymphoma (DLBCL) cells, growth can be partially restored by supplementing with purines like hypoxanthine, alleviating the metabolic stress from both one-carbon and glycine depletion.^[2]

Cellular Thermal Shift Assay (CETSA)

While not explicitly detailed for **(+)-SHIN1** in the provided literature, the Cellular Thermal Shift Assay (CETSA) is a powerful, widely-used method for confirming direct target engagement in a cellular environment.^{[12][13][14]} The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability is then detected, typically by Western blot or mass spectrometry.^{[12][14]}



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Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Cell Growth Inhibition Assay

- Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.
- Compound Preparation: Prepare a 10-point serial dilution of **(+)-SHIN1** in the appropriate cell culture medium. The inactive enantiomer, (-)-SHIN1, should be used as a negative control.[\[2\]](#)
- Treatment: Add the diluted compounds to the cells and incubate for 72 hours.
- Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue.[\[3\]](#)
- Data Analysis: Normalize the results to DMSO-treated control wells and fit the data to a four-parameter logistic curve to determine the IC50 value.

Isotope Tracer Metabolomics

- Cell Culture: Culture cells in media containing U-¹³C-serine.
- Treatment: Treat the cells with **(+)-SHIN1** (e.g., 5 µM) or DMSO for 24-48 hours.[\[2\]](#)
- Metabolite Extraction: Aspirate the medium and rapidly wash the cells with ice-cold saline. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
- Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet debris. Evaporate the supernatant to dryness.
- LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography system coupled to a high-resolution mass spectrometer to identify and quantify ¹³C-labeled metabolites.
- Data Analysis: Calculate the M+2 labeling fraction for metabolites like glycine, glutathione, and ADP to determine the flux through the SHMT pathway.[\[2\]](#)

In Vivo Studies and Limitations

Despite its high in vitro potency and well-validated on-target activity, **(+)-SHIN1** has shown limited utility for in vivo animal studies.[\[2\]](#)[\[4\]](#) This is primarily due to rapid clearance and metabolic instability, as observed in liver microsome assays.[\[4\]](#)[\[15\]](#) These poor

pharmacokinetic properties preclude its immediate use as a therapeutic agent in animal models.[4][8] This limitation spurred the development of next-generation SHMT inhibitors, such as SHIN2, which possesses improved properties suitable for in vivo efficacy studies.[16]

Conclusion

(+)-SHIN1 is a valuable research tool for interrogating the role of one-carbon metabolism in cancer and other diseases. Its target engagement with SHMT1 and SHMT2 has been rigorously validated through a multi-faceted approach, including biochemical assays, cellular proliferation studies, advanced metabolomics with isotope tracing, genetic knockouts, and functional rescue experiments. While its poor pharmacokinetic profile limits its in vivo applications, the comprehensive validation of **(+)-SHIN1** provides a strong foundation and a benchmark for the development of future clinical candidates targeting the serine hydroxymethyltransferase enzymes.

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